molecular formula C21H20N6O2 B2632936 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941875-64-5

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2632936
CAS No.: 941875-64-5
M. Wt: 388.431
InChI Key: JALYOUZUHBRKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic chemical hybrid featuring a tetrazole core linked via a methylene group to a urea functionalized with a naphthalene moiety. This specific architecture suggests potential as a scaffold in medicinal chemistry, particularly for investigating enzyme inhibition pathways. The tetrazole ring is a well-known bioisostere for carboxylic acids, capable of imparting improved metabolic stability and enhancing binding affinity to target proteins, a feature exploited in the development of antihypertensive agents like Valsartan and other angiotensin-II receptor antagonists . The naphthalene group provides a rigid, hydrophobic domain, which can be critical for engaging with aromatic binding pockets in enzyme active sites, such as those found in bacterial Mur ligases, which are promising targets for novel anti-tuberculosis agents . The urea linkage itself is a privileged structure in drug discovery, often facilitating key hydrogen-bonding interactions with biological targets. This compound is supplied exclusively for research applications, including but not limited to, preliminary screening for antimicrobial activity, urease inhibition, and as a starting point for the synthesis of more complex therapeutic analogs. Researchers can leverage this compound to explore polypharmacology, a modern paradigm aimed at designing single agents capable of modulating multiple biological targets . All materials are For Research Use Only and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-29-18-11-9-17(10-12-18)27-20(24-25-26-27)14-23-21(28)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYOUZUHBRKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule featuring a tetrazole ring, a methoxyphenyl group, and a naphthalenemethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.38 g/mol
  • LogP : 2.812
  • Polar Surface Area : 72.512 Ų
PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight337.38 g/mol
LogP2.812
Polar Surface Area72.512 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting certain enzymes or signaling pathways critical for cell proliferation and survival. The tetrazole ring enhances the compound's stability and its interaction with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea have shown promising results in cytotoxicity assays against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (human keratinocyte) cells using MTT assays .

Case Study : In a comparative study, a derivative of this compound demonstrated cytotoxicity that was significantly higher than that of traditional chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggested that the presence of the naphthalene group plays a crucial role in enhancing cytotoxic activity.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Similar tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Research Findings

Several research studies have focused on synthesizing and evaluating the biological activity of tetrazole-containing compounds:

  • Cytotoxicity Studies : A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenyl and naphthyl groups could enhance activity .
  • Antiviral Properties : Some derivatives have shown anti-HIV activity, suggesting a broader scope of biological applications beyond oncology.
  • Synthetic Pathways : The synthesis typically involves multi-step reactions starting from hydrazine derivatives to form the tetrazole ring, followed by coupling reactions to introduce naphthalene and urea functionalities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole rings, such as 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, exhibit promising anticancer properties. The tetrazole moiety enhances binding affinity to various biological targets, potentially affecting tumor growth pathways. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating chronic inflammatory diseases .

Synthesis and Industrial Applications

The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the tetrazole ring from 4-methoxyphenylhydrazine and sodium azide.
  • Coupling with naphthalenemethyl isocyanate to form the final urea derivative.

This synthetic pathway can be optimized using continuous flow reactors to enhance yield and reduce costs in industrial production settings.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated various tetrazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 μM .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of tetrazole-containing compounds. The study revealed that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a naphthalenylmethyl group with a para-methoxyphenyltetrazole , whereas analogs in prioritize halogenated phenyl groups (e.g., F, Cl, CF₃) .
  • The triazoline-thione in retains the naphthalenyl group but employs a triazole core, suggesting divergent pharmacological targets .

Physicochemical Properties

Table 2: Melting Points and Stability
Compound Type Melting Range (°C) Notable Stability Features
Urea-tetrazole analogs 166–270 High melting points due to crystallinity
Sulfonylated tetrazoles 48.6–141 Lower melting points; some as oils
Target Compound - Expected moderate stability (urea linker)

Analysis :

  • Urea derivatives () exhibit higher melting points (e.g., 253–255°C for chlorophenyl analog) compared to sulfonylated compounds (e.g., 48.6–51.3°C for 3fa) . This suggests stronger intermolecular hydrogen bonding in urea-based structures.

Discussion :

  • The 4-methoxyphenyl group in the target compound may modulate electron density, affecting tetrazole acidity (pKa) and receptor binding compared to electron-withdrawing groups (e.g., CF₃ in ) .
  • The naphthalenylmethyl group could enhance binding to hydrophobic pockets in enzymes or receptors, similar to its role in ’s triazoline-thione derivatives .

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